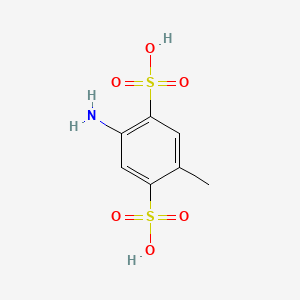

2-氨基-5-甲基苯-1,4-二磺酸

描述

Synthesis Analysis

The synthesis of derivatives similar to 2-Amino-5-methylbenzene-1,4-disulfonic acid often involves complex reactions where factors like pH and temperature play crucial roles. For instance, the formation of 5-amino-2-formylbenzene sulfonic acid during the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid by Zero-Valent Iron highlights the intricate balance of conditions necessary for such chemical processes (Fan et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-5-methylbenzene-1,4-disulfonic acid showcases the role of sulfonic and amino groups in creating a versatile chemical backbone that can participate in various bonding and reaction mechanisms. For example, the structural analysis of Ca(II) complex with salicylaldehyde-4-aminobenzene sulfonic acid reveals a complex coordination environment, indicative of the multifunctional nature of such compounds (Xi, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid derivatives are characterized by their reactivity towards various agents. The reaction dynamics, such as the formation of sulfonation products from 1,2-dihydroxybenzene in concentrated sulfuric acid, highlight the compound's reactive nature and its potential for forming a wide range of derivatives, which can be significantly influenced by the reaction conditions (Cerfontain et al., 2010).

Physical Properties Analysis

The physical properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid and its derivatives, such as solubility, crystalline structure, and proton conductivity, are critical for its application in various fields, including materials science. For instance, novel sulfonated polyimides synthesized from diamine monomers like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid exhibit remarkable proton conductivities and water stability, making them suitable for fuel cell applications (Guo et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid derivatives, such as their reactivity towards nucleophilic substitution reactions, are foundational to understanding their applications in synthesis and manufacturing. Studies on compounds like 5-sulfamoylorthanilic acids demonstrate the varied reactivity of sulfonamide series, which can lead to the discovery of substances with significant biological or industrial utility (Sturm et al., 1983).

科研应用

化学反应中的机理洞察

- 作为副产物的生成: 已经确定2-氨基-5-甲基苯-1,4-二磺酸是零价铁还原4,4′-二硝基亚苯基-2,2′-二磺酸时的副产物。 pH 值和温度等因素显著影响其生成。优化条件可以产生高纯度的产物 (Fan, Zhang, Zhang, & Du, 2007)。

化学修饰和应用

- 膜蛋白的修饰: 包括与2-氨基-5-甲基苯-1,4-二磺酸类似的化合物的磺酸可以抑制人类红细胞中的阴离子交换。这表明在控制膜通透性和研究膜蛋白功能方面具有潜在应用 (Zaki, Fasold, Schuhmann, & Passow, 1975)。

反应动力学和质子脱硫酸化

- 二磺酸反应: 研究表明某些二磺酸会发生类似质子脱硫酸化和分子内二磺酸酐形成的反应,表明可能在合成化学和材料科学中有应用 (Koeberg-Telder & Cerfontain, 1982)。

抗菌应用

- 衍生物的抗菌活性: 与2-氨基-5-甲基苯-1,4-二磺酸结构相关的磺酸衍生物已经表现出抗微生物活性,表明它们有潜力作为抗菌剂 (El-Sayed, 2006)。

环境和分析化学应用

- 抗生素的分析检测: 针对与2-氨基-5-甲基苯-1,4-二磺酸结构相关的化合物制备的抗体已经在酶联免疫吸附测定(ELISA)中用于检测牛奶样品中的磺胺类抗生素,表明其在分析和环境化学中的实用性 (Adrián et al., 2009)。

新型材料合成

- 纳滤膜的合成: 研究涉及类似于2-氨基-5-甲基苯-1,4-二磺酸的磺化芳香二胺单体,已经导致新型薄膜复合纳滤膜的开发,具有改善的水通量,有益于染料处理和水净化 (Liu et al., 2012)。

Safety And Hazards

When handling “2-Amino-5-methylbenzene-1,4-disulfonic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

性质

IUPAC Name |

2-amino-5-methylbenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRVBCBZQPTVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067227 | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methylbenzene-1,4-disulfonic acid | |

CAS RN |

26585-57-9 | |

| Record name | 2-Amino-5-methyl-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylaniline-2,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)